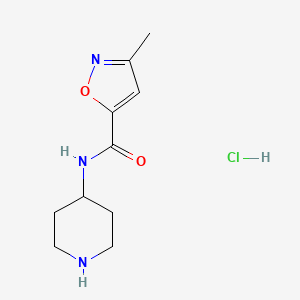

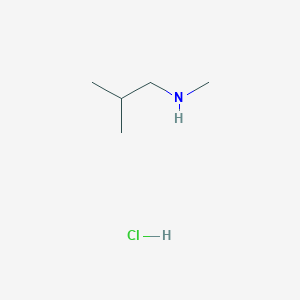

N-(4-bromophenyl)piperidine-4-carboxamide hydrochloride

Descripción general

Descripción

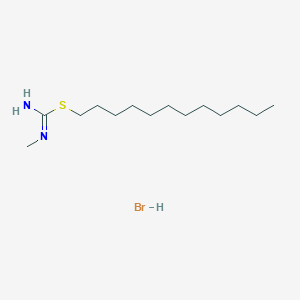

“N-(4-bromophenyl)piperidine-4-carboxamide hydrochloride” is a chemical compound with the CAS Number: 1235441-19-6 . Its molecular formula is C12H16BrClN2O and it has a molecular weight of 319.63 .

Synthesis Analysis

The synthesis of piperidine-4-carboxamide derivatives, such as “N-(4-bromophenyl)piperidine-4-carboxamide hydrochloride”, involves amino-dechlorination and amino-dealkoxylation reactions . The structure of the analogues was confirmed by different techniques such as IR and 1H NMR .Molecular Structure Analysis

The InChI code for “N-(4-bromophenyl)piperidine-4-carboxamide hydrochloride” is 1S/C12H15BrN2O.ClH/c13-10-1-3-11(4-2-10)15-12(16)9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2,(H,15,16);1H .Aplicaciones Científicas De Investigación

Nanofiltration Membranes

One significant application is in the development of nanofiltration (NF) membranes, specifically those featuring a crumpled polyamide layer. This new class of NF membranes, which includes structures derived from piperazine-based compounds (a category to which N-(4-bromophenyl)piperidine-4-carboxamide hydrochloride belongs), has shown promising results in environmental applications. These membranes have been applied in water softening, surface and groundwater purification, wastewater treatment, and water reuse. Their unique crumpled morphology contributes to enhanced membrane separation performance, improving water permeance, selectivity, and antifouling capabilities. Such advancements offer a promising avenue for the development of high-performance NF membranes tailored for a broad range of environmental applications (Shao et al., 2022).

Drug Discovery and Pharmacology

In drug discovery, particularly for central nervous system (CNS) disorders, compounds with piperidine structures, such as N-(4-bromophenyl)piperidine-4-carboxamide hydrochloride, are of great interest. The piperidine nucleus is a common motif in many pharmacologically active compounds due to its ability to interact with various biological targets. Research has shown that heterocyclic compounds containing nitrogen, such as piperidines, play a significant role in developing new therapeutic agents. These compounds are explored for their potential in facilitating memory processes and attenuating the impairment of cognitive functions associated with various conditions, indicating the broad therapeutic applications of piperidine derivatives in CNS drug development (Saganuwan, 2017).

Water Treatment and Desalination

In the field of water treatment and desalination, semi-aromatic polyamide thin-film composite membranes prepared via interfacial polymerization have shown significant potential. These membranes, which can be related to derivatives of N-(4-bromophenyl)piperidine-4-carboxamide hydrochloride, are used in reverse osmosis and nanofiltration processes. Their unique structural configurations enable effective separation of monovalent and divalent ions and organics from water, addressing critical challenges in water scarcity and environmental protection (Gohil & Ray, 2017).

Synthesis of N-Heterocycles

The synthesis of structurally diverse N-heterocycles, which are crucial in natural products and therapeutically relevant compounds, often involves piperidine structures as key intermediates or catalysts. Research focusing on chiral sulfinamides, including those derived from piperidine-based compounds, has provided general access to piperidines, pyrrolidines, azetidines, and their fused derivatives. This highlights the role of piperidine derivatives in the stereoselective synthesis of amines and their derivatives, underscoring their importance in medicinal chemistry (Philip et al., 2020).

Mecanismo De Acción

While the specific mechanism of action for “N-(4-bromophenyl)piperidine-4-carboxamide hydrochloride” is not detailed in the search results, it’s worth noting that piperidine derivatives have been found to be potent dopamine reuptake inhibitors . They have also been shown to relieve pain and achieve analgesia in mice .

It is stored at room temperature .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Direcciones Futuras

Piperidine derivatives, such as “N-(4-bromophenyl)piperidine-4-carboxamide hydrochloride”, have shown significant potential in various physiological activities . Therefore, the development of new analgesics has always been one of the main aims . Some 3-phenyl piperidine derivatives have shown significant analgesic activities . Advances in the piperidine field are likely to provide better compounds capable of dealing with resistant strains .

Propiedades

IUPAC Name |

N-(4-bromophenyl)piperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O.ClH/c13-10-1-3-11(4-2-10)15-12(16)9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIPWOIVCXTXUFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NC2=CC=C(C=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromophenyl)piperidine-4-carboxamide hydrochloride | |

CAS RN |

1235441-19-6 | |

| Record name | 4-Piperidinecarboxamide, N-(4-bromophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1235441-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1420831.png)

![3-[(1,4-diazepan-1-yl)carbonyl]-1H-indole hydrochloride](/img/structure/B1420832.png)

![Methyl 3-amino-5-bromo-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1420840.png)